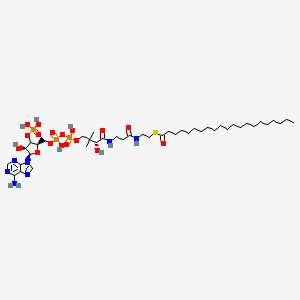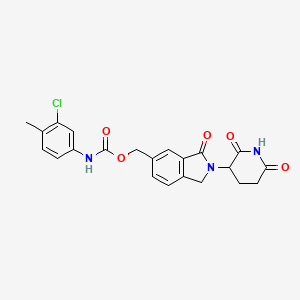
GSPT1 degrader-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GSPT1 degrader-2 is a small molecule that targets the degradation of the G1 to S phase transition 1 (GSPT1) proteinThis compound has shown significant potential in cancer therapy, particularly in targeting MYC-driven tumors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GSPT1 degrader-2 involves the design and optimization of small molecules that can bind to the cereblon (CRBN) E3 ubiquitin ligase complex. The synthetic route typically includes the following steps:
Design of Thalidomide Analogues: Thalidomide derivatives are designed to bind to CRBN.
Chemical Synthesis: The synthesis involves multiple steps of organic reactions, including amide bond formation, cyclization, and functional group modifications.
Optimization: The compounds are optimized for binding affinity and selectivity towards GSPT1.
Industrial Production Methods
Industrial production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis platforms and purification techniques such as high-performance liquid chromatography (HPLC) and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
GSPT1 degrader-2 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
GSPT1 degrader-2 has a wide range of scientific research applications:
Chemistry: Used as a tool to study protein degradation mechanisms and the ubiquitin-proteasome system.
Biology: Investigated for its role in regulating cell cycle progression and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly MYC-driven tumors and acute lymphoblastic leukemia
Wirkmechanismus
GSPT1 degrader-2 exerts its effects by binding to the CRBN E3 ubiquitin ligase complex, which in turn recruits GSPT1 for ubiquitination and subsequent degradation by the proteasome. This process leads to the depletion of GSPT1, resulting in the inhibition of protein synthesis and induction of apoptosis in cancer cells . The molecular targets involved include CRBN, GSPT1, and components of the ubiquitin-proteasome system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CC-90009: Another GSPT1 degrader with similar mechanisms of action.
SJ6986: A potent and selective GSPT1/2 degrader with high oral bioavailability.
Uniqueness
GSPT1 degrader-2 is unique in its ability to selectively target GSPT1 for degradation, making it a valuable tool for studying protein degradation mechanisms and a promising candidate for cancer therapy .
Eigenschaften
Molekularformel |
C22H20ClN3O5 |
|---|---|
Molekulargewicht |
441.9 g/mol |
IUPAC-Name |
[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]methyl N-(3-chloro-4-methylphenyl)carbamate |
InChI |
InChI=1S/C22H20ClN3O5/c1-12-2-5-15(9-17(12)23)24-22(30)31-11-13-3-4-14-10-26(21(29)16(14)8-13)18-6-7-19(27)25-20(18)28/h2-5,8-9,18H,6-7,10-11H2,1H3,(H,24,30)(H,25,27,28) |
InChI-Schlüssel |
VCEJNBKFGYUOAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)OCC2=CC3=C(CN(C3=O)C4CCC(=O)NC4=O)C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-5-[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]benzoic acid](/img/structure/B12375710.png)
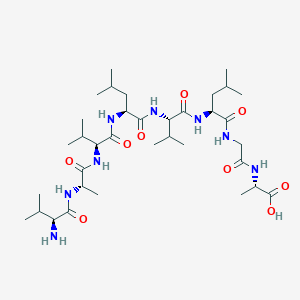
![[(5-{1-[4-(2-Tert-butyl-[1,3]dioxolan-2-ylmethoxy)-3-methyl-phenyl]-1-ethyl-propyl}-7-methyl-benzofuran-2-carbonyl)-amino]-acetic acid](/img/structure/B12375712.png)

![sodium;2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate](/img/structure/B12375719.png)
![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,16Z,21S)-9-(4-aminobutyl)-21-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-3-(cyclohexylmethyl)-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375727.png)
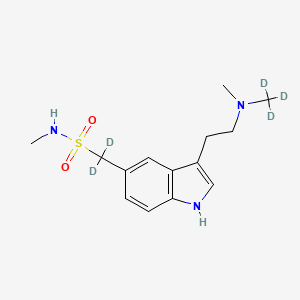

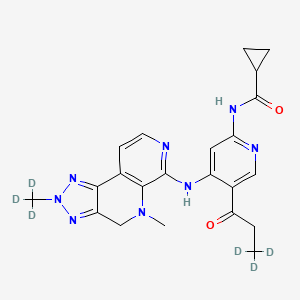
![[2-[4-[[4-[Benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;bromide](/img/structure/B12375747.png)

![8-Benzyl-3,5,9-trioxo-4-phenyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-11-carbonitrile](/img/structure/B12375759.png)

